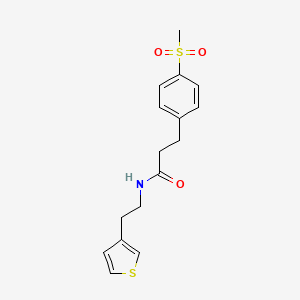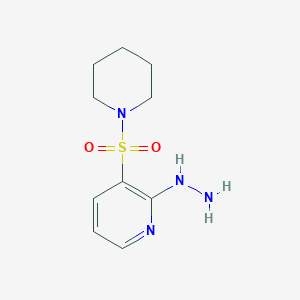
2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine” is a chemical compound with the molecular formula C10H16N4O2S and a molecular weight of 256.32 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 2-hydrazinopyridine derivatives involves the reaction of pyridine halide with hydrazine hydrate in a solvent . After the reaction is completed, post-treatment is carried out to obtain the reaction product . The pyridine halide can be prepared by a hydrogen substitution reaction of a precursor compound under the conditions of alkali and catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a hydrazino group (NH2-NH2) and a piperidin-1-ylsulfonyl group .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 436.0±55.0 °C, and its predicted density is 1.47±0.1 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 8.91±0.70 .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that novel sulfones, including derivatives related to the structure of interest, exhibit potential anticancer activity. These compounds, synthesized from precursors with the piperidin-1-ylsulfonyl group, were evaluated for their efficacy against breast cancer cell lines, demonstrating the potential for therapeutic applications in oncology (Bashandy et al., 2011).
Corrosion Inhibition
Piperidine derivatives, including those with similar structural features to "2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine," have been investigated for their corrosion inhibition properties. Studies utilizing quantum chemical calculations and molecular dynamics simulations demonstrated their effectiveness in protecting iron surfaces, suggesting industrial applications for metal preservation (Kaya et al., 2016).
Synthesis Methodologies
The development of efficient synthesis methods for related compounds highlights the versatility and importance of piperidin-1-ylsulfonyl moieties in medicinal chemistry. Novel approaches for synthesizing diamines and related structures provide valuable tools for drug discovery and development (Smaliy et al., 2011).
Antimicrobial Activity
Studies on new pyridine derivatives, including those with sulfone groups similar to the compound , reveal promising antimicrobial properties. These findings underscore the potential for developing new antibiotics and antimicrobial agents to combat resistant bacteria strains (Patel & Agravat, 2007).
Chemical Properties and Reactions
Explorations into the structural and electronic properties of anticonvulsant drugs, including piperidine derivatives, provide insights into their pharmacological potential. These studies, focusing on crystal structures and molecular-orbital calculations, inform the design of new therapeutic compounds with optimized efficacy and safety profiles (Georges et al., 1989).
Direcciones Futuras
The future directions for “2-Hydrazino-3-(piperidin-1-ylsulfonyl)pyridine” and similar compounds likely involve further exploration of their potential applications in pharmaceuticals and other industries. Continued research into their synthesis, properties, and mechanisms of action will also be important .
Mecanismo De Acción
Mode of Action
It is known that compounds with a piperidine nucleus, such as this one, can exhibit a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propiedades
IUPAC Name |
(3-piperidin-1-ylsulfonylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c11-13-10-9(5-4-6-12-10)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWVRPRRJVMAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2954139.png)


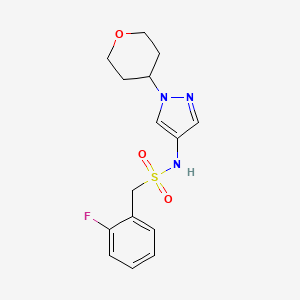
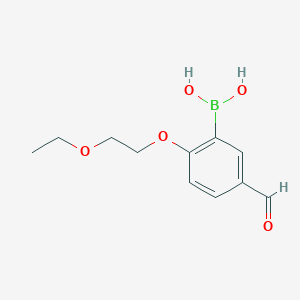
![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)

![3-(3,4-Dimethylphenyl)-8-(2-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2954149.png)
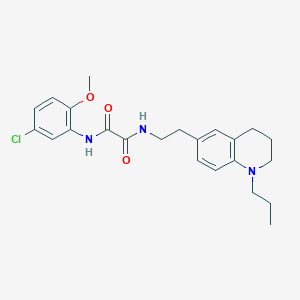
![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide](/img/structure/B2954155.png)
![N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide](/img/structure/B2954157.png)
![(4-Chloro-2-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2954159.png)
![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2954160.png)
